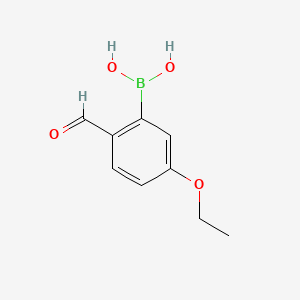

(5-Ethoxy-2-formylphenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(5-ethoxy-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXOCGHYGPWDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: (5-Ethoxy-2-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Ethoxy-2-formylphenyl)boronic acid, a key organic building block, has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, comprising an ethoxy group, a formyl moiety, and a boronic acid functional group, make it a versatile reagent for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key properties is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 1003042-89-4[1] |

| Molecular Formula | C₉H₁₁BO₄[2] |

| Molecular Weight | 193.99 g/mol [1] |

| Appearance | Solid[2] |

| Purity | ≥98%[2] |

| InChI | InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3[2] |

| Canonical SMILES | CCOC1=CC(=C(C=C1)B(O)O)C=O |

Synthesis

A general, two-step synthetic route to prepare 2-formylphenylboronic acids involves the protection of the aldehyde, followed by a Miyaura borylation. A representative synthetic scheme is depicted below.

References

An In-depth Technical Guide to (5-Ethoxy-2-formylphenyl)boronic Acid

(5-Ethoxy-2-formylphenyl)boronic acid is a bifunctional organic compound belonging to the class of arylboronic acids. Its structure incorporates a phenyl ring substituted with an ethoxy group, a formyl (aldehyde) group, and a boronic acid moiety. This unique combination of functional groups makes it a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and handling of this compound, with a focus on its utility for researchers, chemists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically supplied as a solid.[1] The core physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1003042-89-4 | |

| Molecular Formula | C₉H₁₁BO₄ | [1] |

| Molecular Weight | 193.99 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| IUPAC Name | This compound | - |

| InChI | InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3 | [1] |

| InChIKey | WZXOCGHYGPWDRF-UHFFFAOYSA-N | [1] |

| SMILES | CCOCc1ccc(C=O)c(B(O)O)c1 | - |

Structural Characteristics and Tautomerism

A key structural feature of 2-formylphenylboronic acids is their existence in a tautomeric equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.[2] This equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the phenyl ring. The cyclic form can play a significant role in the compound's reactivity and binding interactions.[2]

Characterization of this compound and confirmation of its structure are typically achieved through standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are used to elucidate the molecular structure and confirm the presence of the ethoxy, formyl, and boronic acid groups.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the aldehyde and the O-H stretch of the boronic acid.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Synthesis and Purification

Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate ester, followed by acidic hydrolysis.[3][4][5] The general workflow involves the formation of the arylmagnesium or aryllithium intermediate from the corresponding bromo- or iodo-substituted precursor, which is then quenched with the borate ester at low temperatures.

Purification Protocol: A common method for purifying formylphenylboronic acids involves their acidic and basic properties. The crude product can be dissolved in an aqueous solution of a base (e.g., sodium hydroxide) to form the water-soluble boronate salt.[6] The solution is then filtered to remove insoluble impurities. Subsequent acidification of the filtrate with an acid like HCl causes the purified boronic acid to precipitate, after which it can be collected by filtration, washed with water, and dried.[6]

Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a premier reagent for the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[8][9] Boronic acids are favored for this reaction due to their stability in air and moisture, low toxicity, and the mild reaction conditions required.[3][9]

The catalytic cycle generally proceeds through three key steps:

-

Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) complex.[9]

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.[9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of an aryl boronic acid with an aryl halide, adapted from established procedures for similar compounds.[10]

Reaction: Coupling of this compound with 1-bromo-4-nitrobenzene.

Materials:

-

This compound (1.2 mmol)

-

1-Bromo-4-nitrobenzene (1.0 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

-

Solvents: Toluene (anhydrous), Ethanol, Deionized Water

Procedure:

-

To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound, 1-bromo-4-nitrobenzene, and potassium carbonate.[10]

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[10]

-

Under the inert atmosphere, add the palladium catalyst, followed by the solvent mixture (e.g., 5:2:2 ratio of Toluene/Ethanol/Water) via syringe.[10]

-

Heat the reaction mixture to 100°C and stir vigorously for 12 hours, monitoring progress by TLC.[10]

-

After completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biaryl product.[10]

Safety and Handling

While specific toxicity data for this compound is not extensively published, data from similar arylboronic acids should be used to guide handling procedures.[11] Phenylboronic acid derivatives are generally considered irritants.

GHS Hazard Information (Typical for this class):

| Hazard | Code | Description |

| Pictogram | GHS07 | Warning |

| Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation.[12] | |

| Precautionary | P261 | Avoid breathing dust.[11] |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13]

-

Avoid contact with skin and eyes.[11]

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a highly functionalized and synthetically useful building block. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. Understanding its chemical properties, synthetic routes, and proper handling procedures is essential for its effective and safe utilization in research and development.

References

- 1. 5-Ethoxy-2-formylphenylboronic acid | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to (5-Ethoxy-2-formylphenyl)boronic acid: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of (5-Ethoxy-2-formylphenyl)boronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular structure, properties, synthesis, and potential applications, particularly in the realm of drug discovery.

Molecular Structure and Properties

This compound is an aromatic boronic acid featuring both an ethoxy and a formyl functional group. These substituents influence its reactivity and potential for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| CAS Number | 1003-042-89-4 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₁BO₄ | --INVALID-LINK--[1] |

| Molecular Weight | 193.99 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | General knowledge for similar compounds |

| Purity | ≥98% | --INVALID-LINK--[1] |

| Synonyms | Boronic acid, B-(5-ethoxy-2-formylphenyl)- | --INVALID-LINK--[1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Peaks | Rationale |

| ¹H NMR (DMSO-d₆) | δ 9.8-10.2 (s, 1H, -CHO), 7.6-7.8 (m, 2H, Ar-H), 7.0-7.2 (m, 1H, Ar-H), 8.1 (s, 2H, B(OH)₂), 4.1-4.3 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃) | Based on spectral data of 2-formylphenylboronic acid and 5-methoxy-2-formylphenylboronic acid.[2][3] |

| ¹³C NMR (DMSO-d₆) | δ 192-195 (CHO), 160-163 (C-OEt), 135-138 (C-B), 130-133 (Ar-C), 120-125 (Ar-C), 115-118 (Ar-C), 63-66 (-OCH₂CH₃), 14-16 (-OCH₂CH₃) | Based on typical chemical shifts for substituted phenylboronic acids.[4] |

| FTIR (KBr, cm⁻¹) | 3400-3200 (br, O-H), 2980-2850 (C-H), 1680-1660 (C=O), 1600-1580, 1480-1450 (C=C, aromatic), 1380-1350 (B-O), 1250-1200 (C-O, ether) | Based on characteristic infrared absorption frequencies of functional groups present in the molecule.[5][6] |

| Mass Spec. (ESI-) | m/z 193 [M-H]⁻ | Predicted based on the molecular weight and common ionization patterns for boronic acids. |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Detailed Experimental Protocol (Adapted)

Step 1: Bromination of 4-Ethoxybenzaldehyde

-

To a solution of 4-ethoxybenzaldehyde in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide.

-

Slowly add a solution of bromine in the same solvent at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry over anhydrous magnesium sulfate, and purify by column chromatography to yield 2-bromo-4-ethoxybenzaldehyde.

Step 2: Acetal Protection of the Formyl Group

-

Dissolve 2-bromo-4-ethoxybenzaldehyde and a slight excess of ethylene glycol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After completion, cool the reaction, wash with saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate under reduced pressure to obtain 2-(2-bromo-4-ethoxyphenyl)-1,3-dioxolane.

Step 3: Borylation

-

Dissolve the protected bromobenzaldehyde in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium dropwise and stir for 1 hour.

-

Add triisopropyl borate and allow the reaction to slowly warm to room temperature overnight.

Step 4: Deprotection and Isolation

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform an acidic workup with dilute hydrochloric acid to hydrolyze the acetal and the borate ester.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Applications in Organic Synthesis and Medicinal Chemistry

This compound is a valuable intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the formyl group provides a handle for further chemical transformations, making it a key building block for the synthesis of complex organic molecules and libraries of compounds for drug discovery.

Suzuki-Miyaura Coupling

This reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various aryl or vinyl halides to generate substituted biaryl or vinyl-aryl compounds, which are common scaffolds in pharmaceuticals.

Role in Drug Discovery

The 2-formylphenylboronic acid motif is of significant interest in medicinal chemistry. The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with biological targets such as serine proteases. The formyl group allows for the introduction of diverse functionalities through reactions like reductive amination, Wittig reactions, and aldol condensations, enabling the generation of a wide array of potential drug candidates.

References

- 1. 5-Ethoxy-2-formylphenylboronic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methoxy-2-formylphenylboronic acid(40138-18-9) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of (5-Ethoxy-2-formylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, plausible synthetic route for (5-Ethoxy-2-formylphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this guide outlines a robust, multi-step synthesis based on well-established and analogous chemical transformations. The proposed pathway starts from the readily available 4-ethoxybenzaldehyde and proceeds through protection, directed ortho-metalation, borylation, and deprotection steps.

Proposed Synthesis Route Overview

The synthesis of this compound can be efficiently achieved in three key stages. The aldehyde functionality of the starting material, 4-ethoxybenzaldehyde, is first protected as a diethyl acetal. This is followed by a directed ortho-metalation of the ethoxy group and subsequent borylation to introduce the boronic acid moiety. The final step involves the acidic hydrolysis of the acetal and the boronate ester to yield the target compound.

Scheme 1: Proposed Synthesis of this compound

(1) Triethyl orthoformate, Ethanol, cat. H⁺ (2) i) sec-BuLi, TMEDA, THF, -78 °C; ii) B(O^iPr)₃, -78 °C to rt (3) aq. HCl

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 1-(Diethoxymethyl)-4-ethoxybenzene (Acetal Protection)

This step protects the reactive aldehyde group from the strongly basic conditions of the subsequent lithiation step.

-

Materials:

-

4-Ethoxybenzaldehyde

-

Triethyl orthoformate

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other acid catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 4-ethoxybenzaldehyde (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.5 equivalents).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volume of residue).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(diethoxymethyl)-4-ethoxybenzene, which can often be used in the next step without further purification.

-

Step 2: Synthesis of (5-Ethoxy-2-(diethoxymethyl)phenyl)boronic acid (Directed ortho-Metalation and Borylation)

This is the key step where the boronic acid group is introduced at the position ortho to the ethoxy directing group.

-

Materials:

-

1-(Diethoxymethyl)-4-ethoxybenzene

-

Anhydrous tetrahydrofuran (THF)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

sec-Butyllithium (sec-BuLi) in cyclohexane

-

Triisopropyl borate (B(O^iPr)₃)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexanes

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-(diethoxymethyl)-4-ethoxybenzene (1 equivalent) in anhydrous THF.

-

Add TMEDA (1.2 equivalents) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add sec-BuLi (1.2 equivalents) dropwise, maintaining the temperature at -78 °C. The solution may turn colored, indicating the formation of the aryllithium species.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add triisopropyl borate (1.5 equivalents) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is acidic (pH ~1-2).

-

Stir vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude boronic acid intermediate.

-

Step 3: Synthesis of this compound (Deprotection)

The final step removes the acetal protecting group to reveal the aldehyde and provides the target molecule.

-

Materials:

-

Crude (5-Ethoxy-2-(diethoxymethyl)phenyl)boronic acid

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the crude product from Step 2 in a mixture of acetone and 1 M HCl (e.g., a 3:1 v/v mixture).

-

Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of residue).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel.

-

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Acetal Protection | 4-Ethoxybenzaldehyde | 1-(Diethoxymethyl)-4-ethoxybenzene | >90% |

| 2 | DoM & Borylation | 1-(Diethoxymethyl)-4-ethoxybenzene | (5-Ethoxy-2-(diethoxymethyl)phenyl)boronic acid | 60-85% |

| 3 | Deprotection | (5-Ethoxy-2-(diethoxymethyl)phenyl)boronic acid | This compound | >90% |

| Overall | - | 4-Ethoxybenzaldehyde | This compound | ~50-75% |

Synthesis Workflow Diagram

The following diagram illustrates the logical progression of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Disclaimer: The synthetic route and experimental protocols described in this document are based on established chemical principles and analogous reactions. These procedures should only be carried out by trained chemists in a well-equipped laboratory, with appropriate safety precautions in place. The reagents used, particularly organolithium compounds, are hazardous and require careful handling in an inert atmosphere.

Spectral Analysis of (5-Ethoxy-2-formylphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Ethoxy-2-formylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura coupling and other cross-coupling reactions. Its bifunctional nature, featuring both a boronic acid moiety and an aldehyde group, makes it a versatile reagent in medicinal chemistry and materials science. Accurate spectral characterization is paramount for verifying the identity, purity, and stability of this compound. This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for their acquisition.

Predicted Spectral Data

Due to the limited availability of public experimental spectral data for this compound, the following data is predicted based on computational models and analysis of analogous structures. These predictions serve as a reference for researchers in the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | s | 1H | -CHO |

| ~7.8 - 8.0 | d | 1H | Ar-H ortho to -CHO |

| ~7.4 - 7.6 | dd | 1H | Ar-H meta to -CHO, ortho to -OEt |

| ~7.2 - 7.3 | d | 1H | Ar-H ortho to -B(OH)₂ |

| ~4.1 - 4.3 | q | 2H | -OCH₂CH₃ |

| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ |

| ~5.0 - 6.0 | br s | 2H | -B(OH)₂ |

Solvent: CDCl₃. Prediction tool: ChemDraw, nmrdb.org.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~192 - 195 | -CHO |

| ~160 - 163 | Ar-C-OEt |

| ~138 - 141 | Ar-C-CHO |

| ~130 - 133 | Ar-CH ortho to -CHO |

| ~120 - 123 | Ar-C-B(OH)₂ |

| ~118 - 121 | Ar-CH meta to -CHO, ortho to -OEt |

| ~115 - 118 | Ar-CH ortho to -B(OH)₂ |

| ~63 - 66 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Solvent: CDCl₃. Prediction tool: ChemDraw.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad | O-H stretch (boronic acid, intermolecular H-bonding) |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~2850 - 2750 | Medium | C-H stretch (aldehyde) |

| ~1700 - 1680 | Strong | C=O stretch (aldehyde) |

| ~1600 - 1580 | Medium | C=C stretch (aromatic) |

| ~1480 - 1450 | Medium | C=C stretch (aromatic) |

| ~1380 - 1350 | Strong | B-O stretch |

| ~1250 - 1200 | Strong | C-O stretch (aryl ether) |

| ~1050 - 1000 | Medium | C-O stretch (aryl ether) |

Prediction based on typical functional group absorption regions.

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Ionization Mode |

| 194 | [M]⁺ (molecular ion) | EI |

| 176 | [M - H₂O]⁺ | EI |

| 165 | [M - CHO]⁺ | EI |

| 147 | [M - CHO - H₂O]⁺ | EI |

| 193 | [M-H]⁻ | ESI |

EI = Electron Ionization, ESI = Electrospray Ionization. This represents a simplified prediction of major fragments.

Experimental Protocols

The following are generalized methodologies for the acquisition of spectral data for arylboronic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the solid this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube. Complete dissolution is crucial; gentle vortexing or sonication may be necessary. Boronic acids can sometimes exhibit poor solubility, and their spectra can be complicated by the formation of cyclic anhydrides (boroxines). Using a coordinating solvent like DMSO-d₆ or adding a drop of D₂O can help to break up these oligomers and sharpen the B(OH)₂ proton signal.

-

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 MHz or higher field spectrometer. A standard pulse program is used with a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-220 ppm) is necessary, along with a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): This is the most common and convenient method for solid samples. A small amount of the solid this compound is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans at a resolution of 4 cm⁻¹ is standard practice to improve the signal-to-noise ratio.

-

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. The major absorption peaks are then identified and labeled using the spectrometer's software.

Mass Spectrometry (MS)

The choice of ionization technique is critical for the analysis of boronic acids.

-

Sample Introduction and Ionization:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid for positive ion mode or ammonia for negative ion mode to aid ionization) and infused into the mass spectrometer. Boronic acids can often be detected in negative ion mode as the [M-H]⁻ adduct.

-

Electron Ionization (EI): This is a higher-energy technique that can cause extensive fragmentation, providing valuable structural information. It is suitable for more volatile and thermally stable compounds. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC). Derivatization to a more volatile ester may be necessary.

-

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Processing: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. Data analysis involves identifying the molecular ion peak and interpreting the fragmentation pattern to confirm the molecular structure. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition.

Mandatory Visualization

Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

(5-Ethoxy-2-formylphenyl)boronic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of (5-Ethoxy-2-formylphenyl)boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and factors influencing solubility to provide a practical context for its use in synthetic chemistry and drug development.

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1] The presence of both an ethoxy and a formyl group on the phenyl ring can influence the molecule's polarity, reactivity, and physicochemical properties, including its solubility.

A thorough understanding of the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, purification, formulation, and drug development.[2][3] The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide researchers with foundational knowledge and practical methodologies for assessing the solubility of this and related arylboronic acids.

Physicochemical Properties

-

IUPAC Name: this compound

-

CAS Number: 1003042-89-4

-

Molecular Formula: C₉H₁₁BO₄

-

Molecular Weight: 193.99 g/mol

-

Structure:

Solubility of Arylboronic Acids

Factors Influencing Solubility

The solubility of arylboronic acids is influenced by several factors:

-

Solvent Polarity: Generally, the solubility of phenylboronic acid increases with the polarity of the solvent, with some exceptions.[6] Ethers and ketones are often good solvents for boronic acids.[6][7]

-

Substituent Effects: The type and position of substituents on the phenyl ring have a significant impact on solubility.[4] For instance, the introduction of an isobutoxy group into the phenylboronic acid ring generally increases its solubility in most tested organic solvents.[4][5]

-

Temperature: The solubility of solids in liquids generally increases with temperature.[8]

-

Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[4] This process can be reversible and is influenced by the solvent and temperature, which can complicate solubility measurements.

Below is a diagram illustrating the key factors that influence the solubility of arylboronic acids.

Caption: Factors influencing arylboronic acid solubility.

Solubility Data for Phenylboronic Acid

The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various organic solvents, which can be used as a proxy.

| Solvent | Type | Solubility |

| Dipropyl ether | Ether | High[6][7] |

| Acetone | Ketone | High[6][7] |

| 3-Pentanone | Ketone | Moderate to High[7] |

| Chloroform | Chloroalkane | Moderate[6][7] |

| Methylcyclohexane | Hydrocarbon | Very Low[6][7] |

| Water | Protic | Low (1.9 g/100 g H₂O at 20°C)[7] |

Experimental Protocol for Solubility Determination

A common and reliable technique for determining the solubility of boronic acids is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][4] This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[2]

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector for turbidity measurement

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[2]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.[2][4]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.[2]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

The following diagram illustrates the experimental workflow for the dynamic solubility determination method.

Caption: Dynamic solubility determination workflow.

Applications in Drug Development and Synthesis

Boronic acids are crucial in pharmaceutical discovery and synthesis.[1] They are considered bioisosteres of carboxylic acids and are key building blocks in the synthesis of complex molecules, often through the Suzuki-Miyaura coupling reaction.[1][9] The formyl group in this compound provides a reactive site for further chemical modifications, enabling the creation of diverse chemical libraries for drug screening.[1] Several boronic acid-containing drugs, such as Bortezomib (Velcade), have been approved, highlighting the importance of this class of compounds in medicine.[9][10] Understanding their solubility is paramount for formulation, as poor solubility can be a significant obstacle in drug development.[3]

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers. By leveraging data from analogous compounds like phenylboronic acid, understanding the key factors that govern solubility, and employing standardized experimental protocols such as the dynamic method, scientists can effectively determine the solubility of this compound in various organic solvents. This knowledge is essential for optimizing reaction conditions, purification processes, and formulation strategies in both academic and industrial research settings.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 9. mdpi.com [mdpi.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

(5-Ethoxy-2-formylphenyl)boronic acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for (5-Ethoxy-2-formylphenyl)boronic acid. While specific quantitative stability data for this compound is not extensively available in the public domain, this document extrapolates from the well-established chemistry of arylboronic acids to provide a comprehensive understanding of its potential degradation pathways and best practices for handling and storage.

Introduction to this compound

This compound is a versatile organic compound utilized as a building block in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the electron-donating ethoxy group and the ortho-formyl group on the phenyl ring influences its reactivity and stability profile. Boronic acids, in general, are known to be sensitive to environmental factors, making proper handling and storage crucial to maintain their integrity and ensure reproducible experimental outcomes.

Intrinsic and Extrinsic Factors Affecting Stability

The stability of this compound is influenced by both its inherent chemical properties (intrinsic factors) and the external conditions to which it is exposed (extrinsic factors).

Intrinsic Factors:

-

Electronic Effects: The electron-donating ethoxy group can increase the electron density on the boron atom, potentially making the C-B bond more susceptible to protodeboronation.

-

Steric and Intramolecular Effects: The ortho-formyl group may participate in intramolecular interactions, including hydrogen bonding with the boronic acid moiety, which can influence its conformation and stability.

Extrinsic Factors:

-

Temperature: Elevated temperatures can accelerate degradation processes, particularly dehydration to boroxines.

-

Moisture: Arylboronic acids are often hygroscopic and can react with water, leading to changes in their physical state and potentially facilitating degradation.

-

Oxygen: Exposure to atmospheric oxygen can lead to oxidation of the boronic acid.

-

Light: Photochemical degradation can occur, although it is generally a less common pathway compared to oxidation and dehydration.

-

pH: The pH of the environment is a critical factor, as it governs the equilibrium between the neutral boronic acid and the more reactive tetrahedral boronate anion.

Primary Degradation Pathways

There are three primary degradation pathways for arylboronic acids, including this compound:

3.1. Dehydration to Boroxines: This is a common process where three molecules of the boronic acid undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine. This process is reversible in the presence of water.

Caption: Reversible dehydration of boronic acid to its boroxine.

3.2. Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the corresponding aldehyde (5-ethoxy-2-formylbenzene). This process is often catalyzed by acid or base and can be accelerated by the presence of certain metals. The electron-donating ethoxy group may increase the susceptibility of the compound to this degradation pathway.

Caption: Irreversible protodeboronation of the boronic acid.

3.3. Oxidation: Oxidative degradation involves the cleavage of the C-B bond to form the corresponding phenol. This process can be initiated by atmospheric oxygen and reactive oxygen species.[1] While boronic acids are generally considered stable to air, long-term exposure can lead to gradual oxidation.

Caption: Oxidation of the boronic acid to the corresponding phenol.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended based on general guidelines for arylboronic acids.[2][3]

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[4] | Reduces the rate of chemical degradation, especially dehydration. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] | Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis. |

| Light | Store in a dark place, in an opaque container. | Prevents potential photochemical degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., amber glass). | Prevents ingress of air and moisture. |

| Handling | Handle in a dry, well-ventilated area or in a glovebox. Avoid creating dust.[5] | Minimizes exposure to atmospheric moisture and oxygen. |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

5.1. General HPLC Method for Stability Testing:

-

Objective: To separate the intact this compound from its potential degradation products (e.g., boroxine, protodeboronated product, and oxidation product).

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient will be optimized to achieve separation of all relevant species.

-

Detection: UV detection at a wavelength where all compounds of interest have significant absorbance.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound would be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). The resulting degradation products would be analyzed to ensure they are resolved from the parent compound.

5.2. Experimental Workflow for Stability Assessment:

Caption: A typical workflow for assessing the stability of a chemical compound.

Conclusion

This compound, like other arylboronic acids, is susceptible to degradation through dehydration, protodeboronation, and oxidation. To maintain its quality and ensure the reliability of experimental results, it is imperative to store the compound in a cool, dry, and dark environment under an inert atmosphere. For critical applications in research and drug development, it is highly recommended to perform stability studies using a validated analytical method to establish an appropriate re-test date and confirm the material's purity before use.

References

The Expanding Synthetic Versatility of (5-Ethoxy-2-formylphenyl)boronic Acid: A Technical Guide to Novel Reactions

(5-Ethoxy-2-formylphenyl)boronic acid is emerging as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its application in both established and novel chemical transformations, with a focus on detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

The unique trifunctional nature of this compound, featuring a boronic acid, an aldehyde, and an ethoxy group on a phenyl ring, offers a rich platform for a variety of chemical reactions. While its utility in classical cross-coupling reactions is well-established, recent research has unveiled its potential in novel multicomponent and tandem reactions for the synthesis of diverse heterocyclic scaffolds. This guide will delve into the specifics of these reactions, providing practical insights for their application.

Novel Heterocycle Synthesis

The strategic positioning of the formyl and boronic acid groups in this compound facilitates novel cyclization and multicomponent reactions for the synthesis of valuable heterocyclic compounds.

Synthesis of 1-N-Alkoxycarbonyl Indazoles

A notable novel application of 2-formylphenylboronic acids, including the 5-ethoxy derivative, is in the synthesis of 1-N-alkoxycarbonyl indazoles. This reaction proceeds via a copper(II) acetate-catalyzed reaction with azodicarboxylates, followed by an acid-induced ring closure. This method provides a straightforward, two-step, one-pot procedure to a range of indazole derivatives.[1][2][3]

Experimental Protocol: General Procedure for the Synthesis of Alkoxycarbonyl-Protected Indazoles [1]

To a stirred solution of a (2-formylphenyl)boronic acid (1.0 eq) in acetonitrile (MeCN, ~0.2 M), an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, 1.5 eq) is added, followed by a catalytic amount of copper(II) acetate (Cu(OAc)₂, 20 mol%). The reaction is sealed and stirred overnight at room temperature. Subsequently, trifluoroacetic acid (TFA, 5.0 eq) is added, and the stirring is continued for 2 hours. The solvent is then removed under reduced pressure. The resulting residue is partitioned between ethyl acetate (EtOAc) and a saturated sodium bicarbonate (NaHCO₃) solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo. The crude product is then purified by silica gel column chromatography.

| Reactant 1 | Azodicarboxylate | Yield (%) | Reference |

| (2-Formylphenyl)boronic acid | Diethyl azodicarboxylate (DEAD) | 78 | [1] |

| (2-Formylphenyl)boronic acid | Dibenzyl azodicarboxylate | 60 | [1] |

Note: While the specific yield for the 5-ethoxy derivative is not provided in the reference, this general protocol is applicable to substituted 2-formylphenylboronic acids.

Synthesis of Aromatic Azaborines

This compound and its analogs serve as key precursors for the synthesis of aromatic azaborines, a class of boron-containing heterocycles with interesting electronic properties. The reaction involves a condensation with N-Cbz-α-phosphonoglycine trimethyl ester in the presence of a base like DBU. The electronic nature of the substituent on the phenyl ring can influence the reaction outcome.[4]

Experimental Protocol: General Method for the Synthesis of Substituted Methyl N-carboxybenzyl-1-hydroxy-2,1-benzo[c]-1,2H-azaborine-3-carboxylates [4]

In an oven-dried flask, N-Cbz-α-phosphonoglycine trimethyl ester (1.0 eq) is stirred with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0-3.0 eq) in dry acetonitrile (MeCN) for 30 minutes under a nitrogen atmosphere. A solution of the substituted 2-formylphenylboronic acid (1.0-2.0 eq) in dry MeCN is then added, and the reaction is continued for 3 hours. The solvent is removed in vacuo, and the residue is dissolved in dichloromethane (DCM). The organic layer is washed sequentially with 1M HCl and water, dried, and concentrated. The product is then purified.

A study on the synthesis of aromatic azaborines highlighted the influence of a methoxy substituent at the 5-position, which is electronically similar to the ethoxy group, suggesting its compatibility with this reaction.[4]

Established Reactions with Novel Potential

While Suzuki-Miyaura and Petasis reactions are well-established for boronic acids, their application with a multifunctional substrate like this compound allows for the synthesis of complex molecules with high potential for further functionalization.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation. This compound can be effectively coupled with various aryl and heteroaryl halides to generate substituted biaryl compounds. The presence of the formyl and ethoxy groups offers handles for subsequent transformations, making this a valuable step in multi-step syntheses.[5][6][7][8][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.2-1.5 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is prepared in a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC). After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Chloroindazole | XPhos Precatalyst | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85-95 (for analogous systems)[5] |

| Various Aryl Chlorides | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60-100 | 5-24 | 91-99 (for analogous systems)[5] |

The table provides representative conditions and yields for similar Suzuki-Miyaura couplings of nitrogen-rich heterocycles, demonstrating the general applicability of the method.[5]

Petasis (Borono-Mannich) Reaction

The Petasis reaction is a three-component reaction between a boronic acid, an amine, and a carbonyl compound to produce substituted amines. The aldehyde functionality within this compound can potentially participate as the carbonyl component, or the boronic acid moiety can react with an external aldehyde and an amine. The latter is a more explored pathway for this class of compounds. This reaction is highly valuable for the synthesis of α-amino acids and their derivatives.[10][11][12][13][14]

Experimental Protocol: General Procedure for the Petasis Reaction [12]

To a solution of the amine (1.0 eq) and an aldehyde (e.g., glyoxylic acid, 1.2 eq) in a suitable solvent (e.g., dichloromethane, hexafluoroisopropanol), the boronic acid (1.2 eq) is added. The mixture is stirred at room temperature until the reaction is complete. The solvent is then removed, and the residue is purified by chromatography to yield the desired amino acid derivative. Microwave irradiation can sometimes be employed to accelerate the reaction, particularly with less reactive amines.[13]

| Amine | Aldehyde | Boronic Acid | Solvent | Conditions | Yield (%) |

| Electron-poor aromatic amines | Glyoxylic acid hydrate | Arylboronic acids | MeCN/DMF (10:1) | Microwave, 120 °C, 10 min | 25-87 (for analogous systems)[13] |

| Primary aromatic amines | Various aldehydes | Arylboronic acids | Hexafluoroisopropanol | Room Temperature | 13-87 (for analogous systems)[12] |

These tables showcase the broad applicability of the Petasis reaction with various substituted boronic acids and amines, indicating the potential for this compound to participate in similar transformations.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting material and the products of these novel reactions, the following diagrams are provided.

Caption: Synthesis of Indazoles.

Caption: Synthesis of Azaborines.

Caption: Suzuki-Miyaura Coupling Workflow.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Petasis Reaction [organic-chemistry.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

X-ray Crystal Structure of (5-Ethoxy-2-formylphenyl)boronic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structure of derivatives of (5-Ethoxy-2-formylphenyl)boronic acid. Due to the limited availability of public crystallographic data for this compound itself, this guide focuses on a closely related derivative, 5-Trifluoromethyl-2-formylphenylboronic acid, to offer valuable structural insights. The structural motifs and intermolecular interactions observed in this analogue are expected to be comparable to those in the target ethoxy derivative, providing a strong basis for understanding its solid-state behavior.

Introduction to 2-Formylphenylboronic Acids

2-Formylphenylboronic acids are a class of organic compounds that possess both a formyl (-CHO) and a boronic acid (-B(OH)₂) group attached to a phenyl ring. This unique combination of functional groups makes them versatile building blocks in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Furthermore, the proximity of the aldehyde and boronic acid moieties can lead to interesting intramolecular and intermolecular interactions, influencing their solid-state structures and reactivity. In some environments, these molecules can undergo isomerization to form cyclic benzoxaboroles, which have shown promising biological activities.

X-ray Crystallographic Data of a (5-Substituted-2-formylphenyl)boronic Acid Derivative

As a representative example, the crystallographic data for 5-Trifluoromethyl-2-formylphenylboronic acid is presented below. This data provides a foundational understanding of the bond lengths, angles, and crystal packing that can be anticipated for similar derivatives.

Table 1: Crystal Data and Structure Refinement for 5-Trifluoromethyl-2-formylphenylboronic Acid

| Parameter | Value |

| Empirical formula | C₈H₆BF₃O₃ |

| Formula weight | 217.94 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.123(2) Å |

| b | 10.456(3) Å |

| c | 10.567(3) Å |

| α | 90° |

| β | 109.56(3)° |

| γ | 90° |

| Volume | 846.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.711 Mg/m³ |

| Absorption coefficient | 0.163 mm⁻¹ |

| F(000) | 440 |

| Refinement | |

| R-factor (R1) | 0.045 |

| Goodness-of-fit (S) | 1.05 |

Table 2: Selected Bond Lengths for 5-Trifluoromethyl-2-formylphenylboronic Acid

| Bond | Length (Å) |

| B1 - O1 | 1.365(2) |

| B1 - O2 | 1.372(2) |

| B1 - C1 | 1.558(3) |

| C7 - O3 | 1.215(2) |

| C5 - C8 | 1.498(3) |

| C8 - F1 | 1.333(2) |

| C8 - F2 | 1.334(2) |

| C8 - F3 | 1.335(2) |

Table 3: Selected Bond Angles for 5-Trifluoromethyl-2-formylphenylboronic Acid

| Atoms | Angle (°) |

| O1 - B1 - O2 | 118.5(2) |

| O1 - B1 - C1 | 121.3(2) |

| O2 - B1 - C1 | 120.2(2) |

| O3 - C7 - C2 | 124.8(2) |

| C6 - C5 - C8 | 121.5(2) |

Structural Analysis and Intermolecular Interactions

In the solid state, 2-formylphenylboronic acid derivatives often exhibit a dimeric structure.[1] This is characterized by the formation of a hydrogen-bonded ring involving the boronic acid groups of two adjacent molecules. Specifically, the hydroxyl groups of the boronic acid moieties form strong O-H···O hydrogen bonds, creating a stable dimeric synthon.

The presence of the ortho-formyl group can lead to an intramolecular hydrogen bond between one of the boronic acid hydroxyl groups and the formyl oxygen atom. This interaction contributes to the planarity of the molecule and influences the overall conformation.

The crystal packing is further stabilized by various intermolecular forces, including π-π stacking interactions between the aromatic rings of adjacent dimers and weaker C-H···O and C-H···F interactions, where applicable.

Experimental Protocols

The determination of the X-ray crystal structure of small molecules like this compound derivatives involves a standardized workflow.

Synthesis and Crystallization

The synthesis of 5-substituted-2-formylphenylboronic acids typically starts from the corresponding substituted 2-bromobenzaldehyde. The general synthetic pathway is outlined below.

Caption: Synthetic pathway for 5-substituted-2-formylphenylboronic acids.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.

X-ray Data Collection and Structure Determination

The workflow for X-ray crystallography is a well-established process.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is selected and mounted on a goniometer head. Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The collected diffraction data is then processed to correct for various experimental factors. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Logical Relationships in Structural Analysis

The interpretation of crystallographic data involves understanding the relationships between different structural parameters.

Caption: Logical flow from crystallographic data to material properties.

Conclusion

While the specific crystal structure of this compound is not publicly available, the analysis of its close analogue, 5-Trifluoromethyl-2-formylphenylboronic acid, provides significant insights into the expected structural characteristics. Researchers and drug development professionals can leverage this information to predict the solid-state behavior, including polymorphism and intermolecular interactions, of the ethoxy derivative and other related compounds. The detailed experimental protocols provided herein offer a guide for obtaining and analyzing the crystal structures of novel derivatives in this important class of molecules.

References

Methodological & Application

Application Note: Suzuki Coupling Protocol for (5-Ethoxy-2-formylphenyl)boronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. (5-Ethoxy-2-formylphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. Its aldehyde functionality provides a reactive handle for further synthetic transformations, such as reductive amination or olefination, while the ethoxy group can influence the electronic properties and solubility of the final product. This document provides a detailed protocol for the Suzuki coupling of this compound with a generic aryl bromide, outlining the experimental procedure, reaction conditions, and expected outcomes.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol details the Suzuki coupling of this compound with a generic aryl bromide.

Materials and Reagents

| Reagent | Grade | Supplier |

| This compound | ≥95% | Commercial Source |

| Aryl Bromide | ≥98% | Commercial Source |

| Pd(PPh₃)₄ (Tetrakis) | ≥99% | Commercial Source |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source |

| Deionized Water | High Purity | In-house |

| Ethyl Acetate | ACS Grade | Commercial Source |

| Brine (Saturated NaCl solution) | N/A | In-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Commercial Source |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup

Reaction Setup and Procedure

The following workflow outlines the key steps of the experimental procedure.

Figure 2. Step-by-step workflow for the Suzuki coupling experiment.

Step-by-Step Instructions:

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv.), to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approximately 0.1 M concentration with respect to the aryl bromide).

-

Reaction: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl bromide is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Results and Discussion

The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent system. The protocol described above is a robust starting point for the coupling of this compound.

Optimization of Reaction Conditions

For challenging substrates or to improve yields, optimization of the reaction parameters may be necessary. The following table summarizes typical conditions and their impact on the reaction outcome.

| Parameter | Condition A (Standard) | Condition B (Alternative) | Expected Outcome/Commentary |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂ (1-3 mol%) | Pd(dppf)Cl₂ can be more effective for electron-rich or sterically hindered aryl bromides and is often more air-stable. |

| Base | K₂CO₃ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.) | Stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate the reaction, especially for less reactive coupling partners. |

| Solvent System | 1,4-Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (4:1:1) or DME/H₂O (4:1) | The choice of solvent can significantly impact solubility and reaction rate. Toluene is often used for higher temperatures. |

| Temperature | 80-100 °C | 60-110 °C | The optimal temperature depends on the reactivity of the substrates and the boiling point of the solvent system. |

| Reaction Time | 4-12 hours | 2-24 hours | Reaction completion should always be confirmed by a monitoring technique like TLC or LC-MS. |

Troubleshooting

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a stronger base, or increasing the reaction temperature. Ensure all reagents are pure and solvents are anhydrous.

-

No Reaction: Verify the activity of the palladium catalyst. A common issue is catalyst deactivation due to exposure to oxygen. Ensure the reaction is performed under a strictly inert atmosphere.

-

Side Product Formation: Homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a slight excess of the boronic acid and ensuring efficient stirring.

Conclusion

This application note provides a comprehensive and adaptable protocol for the Suzuki coupling of this compound. By following the detailed experimental procedure and considering the optimization parameters, researchers can effectively synthesize a wide range of biaryl compounds, which are valuable intermediates in drug discovery and materials science. The provided workflows and data tables serve as a practical guide for the successful implementation of this important transformation.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-Ethoxy-2-formylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[1][2][3] (5-Ethoxy-2-formylphenyl)boronic acid is a valuable building block in this context, as the resulting biaryl aldehyde products are versatile intermediates for the synthesis of a wide range of biologically active molecules and functional materials. The ethoxy and formyl functionalities offer opportunities for further chemical modification, making this reagent particularly attractive for the generation of compound libraries in drug discovery. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl halides.

Reaction Principle and Logical Workflow

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The overall workflow for a typical Suzuki-Miyaura cross-coupling reaction is depicted in the following diagram:

Palladium Catalysts and Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-phosphine complexes like Pd(PPh₃)₄.[2] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Electron-rich and bulky phosphine ligands are often employed to enhance catalytic activity, particularly for less reactive aryl chlorides.

Data Presentation: A Comparative Overview of Palladium Catalyst Systems

While specific data for the cross-coupling of this compound is not extensively reported in the literature, the following table provides a representative comparison of common palladium catalyst systems and conditions for the Suzuki-Miyaura coupling of structurally similar arylboronic acids with various aryl halides. This data is compiled from various sources and serves as a guide for reaction optimization.

| Entry | Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Aryl Halide | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 4-Bromoacetophenone | 85 |

| 2 | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 4-Bromoacetophenone | 92 |

| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 4-Bromo-tert-butylbenzene | 94 |

| 4 | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 16 | 4-Chlorotoluene | 96 |

| 5 | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 100 | 16 | 4-Trifluoromethylphenyl triflate | 98 |

This table is illustrative and compiled from general literature on Suzuki-Miyaura couplings. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is adapted from a standard Suzuki-Miyaura coupling procedure and is a good starting point for the reaction of this compound with aryl bromides.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene (anhydrous)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate and triphenylphosphine to the flask under a positive flow of the inert gas.

-

Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 mixture of toluene to water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aldehyde.

Protocol 2: General Procedure for Coupling with Aryl Chlorides

The coupling of aryl chlorides is generally more challenging than that of aryl bromides and often requires more active catalyst systems.[2]

Materials:

-

This compound (1.5 equivalents)

-

Aryl chloride (1.0 equivalent)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%) or a suitable biarylphosphine ligand (e.g., SPhos)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

1,4-Dioxane (anhydrous)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add the aryl chloride, this compound, and potassium phosphate to a dry reaction vessel.

-

In a separate vial, prepare a solution of Pd₂(dba)₃ and the phosphine ligand in anhydrous 1,4-dioxane.

-

Add the catalyst solution to the reaction vessel.

-

Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction as described in Protocol 1.

-

Upon completion, perform an aqueous work-up and purification as described in Protocol 1.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established logical relationship in organic chemistry. The following diagram illustrates the key steps and intermediates in this process.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of functionalized biaryl aldehydes. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination. The protocols provided in this document serve as a robust starting point for researchers in organic synthesis and drug development. The resulting products are valuable intermediates for the creation of novel compounds with potential applications in medicinal chemistry and materials science.

References

Synthesis of Biaryl Compounds Using (5-Ethoxy-2-formylphenyl)boronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals